molecular formula C14H23NO5 B2720650 Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 501431-06-7

Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No. B2720650
CAS RN: 501431-06-7
M. Wt: 285.34
InChI Key: SDBVUDYZBFDQKN-ZDCRXTMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported, but specific synthesis methods for “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” are not available in the searched resources .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed, but specific structural data for “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” is not available in the searched resources .


Chemical Reactions Analysis

Specific chemical reactions involving “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” are not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed, but specific data for “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” is not available in the searched resources .

Scientific Research Applications

a. LMV-6015 and AMG 221: LMV-6015 and AMG 221 are drug candidates that incorporate the bicyclo[2.2.1]heptane core. Investigating the pharmacological properties of these compounds can lead to insights into their efficacy, safety, and potential therapeutic indications.

b. Enantioselective Synthesis: The bicyclo[2.2.1]heptane scaffold provides a foundation for asymmetric synthesis and catalysis. Chiral auxiliaries like bornanesultam and effective chiral ligands (e.g., dibenzyldiene and diphonane) have been developed based on this motif. Researchers continue to explore enantioselective approaches to functionalized bicyclo[2.2.1]heptanes for diverse synthetic applications.

Catalysis and Synthetic Methodology

Researchers have explored the use of bicyclo[2.2.1]heptane derivatives as catalysts or ligands in transition-metal catalysis. These applications include:

a. Asymmetric Catalysis: Bornanesultam, a chiral auxiliary derived from the bicyclo[2.2.1]heptane scaffold, has been employed in asymmetric transformations. Investigating its catalytic properties and applications can enhance synthetic methodologies.

b. Formal [4 + 2] Cycloaddition Reactions: Recent work has demonstrated an organocatalytic formal [4 + 2] cycloaddition reaction to access bicyclo[2.2.1]heptane-1-carboxylates. This method allows rapid synthesis of diverse derivatives from simple starting materials.

  • Fu, J.-G., Shan, Y.-F., Sun, W.-B., Lin, G.-Q., & Sun, B.-F. (2016). An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 14(20), 5229–5232

Mechanism of Action

The mechanism of action of “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” is not available in the searched resources .

Safety and Hazards

Specific safety and hazard information for “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” is not available in the searched resources .

Future Directions

Potential future directions for research on “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” are not available in the searched resources .

properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3/t8-,9+,10+,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBVUDYZBFDQKN-ZDCRXTMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.